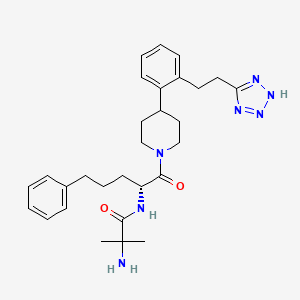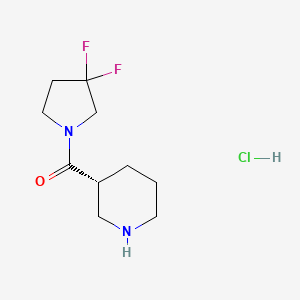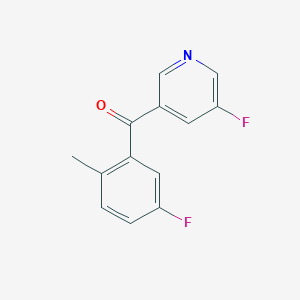
11beta,17,21-Trihydroxy-16alpha-methyl-pregn-4-ene-3,20-dione 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11β,17,21-Trihydroxy-16α-methyl-pregn-4-ene-3,20-dione 21-Acetate: is a steroid ester. Its chemical formula is C24H33FO6
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve chemical transformations. While I don’t have specific details on the exact methods, it is typically synthesized through multi-step processes.
Industrial Production:: Industrial production methods may vary, but they likely involve large-scale chemical synthesis, purification, and isolation.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions at various positions are possible.
Acetic anhydride: Used for acetylation.
Fluorinating agents: For introducing the fluorine atom.
Hydroxylating agents: To introduce hydroxy groups.
Major Products:: The major products depend on the specific reaction conditions. Hydroxylation at positions 11 and 17, as well as acetylation at position 21, are key steps.
Scientific Research Applications
This compound finds applications in:
Medicine: It may have pharmaceutical uses due to its steroid nature.
Chemistry: As a synthetic intermediate.
Biology: In studies related to steroid hormones.
Mechanism of Action
The exact mechanism of action is not well-documented. it likely interacts with cellular receptors, affecting gene expression and physiological processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its uniqueness lies in the combination of hydroxy groups, the fluoro substitution, and the acetate ester. Researchers often compare it to related steroids in their studies.
Properties
Molecular Formula |
C24H34O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-(11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h10,13,17-19,21,27,29H,5-9,11-12H2,1-4H3 |
InChI Key |
KLBDEWJNSCEHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)

![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)




![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)
